Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC13651949
InChI: InChI=1S/C20H24O4/c1-21-20-12-18(23-14-17-10-6-3-7-11-17)19(24-20)15-22-13-16-8-4-2-5-9-16/h2-11,18-20H,12-15H2,1H3/t18-,19+,20?/m0/s1
SMILES: COC1CC(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3
Molecular Formula: C20H24O4
Molecular Weight: 328.4 g/mol

Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside

CAS No.:

Cat. No.: VC13651949

Molecular Formula: C20H24O4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside -

Specification

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
IUPAC Name (2R,3S)-5-methoxy-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane
Standard InChI InChI=1S/C20H24O4/c1-21-20-12-18(23-14-17-10-6-3-7-11-17)19(24-20)15-22-13-16-8-4-2-5-9-16/h2-11,18-20H,12-15H2,1H3/t18-,19+,20?/m0/s1
Standard InChI Key MVQADNLPVMKXPL-ABZYKWASSA-N
Isomeric SMILES COC1C[C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3
SMILES COC1CC(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3
Canonical SMILES COC1CC(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside (CAS: 132487-16-2) is a monosaccharide derivative with the molecular formula C₂₀H₂₄O₄ and a molecular weight of 328.4 g/mol. Its IUPAC name, (2R,3S)-5-methoxy-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane, reflects its stereochemical configuration and functional group arrangement. The compound’s structure consists of a five-membered furanose ring with:

  • A methyl group at the anomeric position (C1) to prevent undesired ring-opening reactions.

  • Benzyl ether protections at the C3 and C5 hydroxyl groups, which confer hydrophobicity and enable selective deprotection .

  • A 2-deoxy configuration at C2, eliminating the hydroxyl group to mimic natural 2'-deoxyribonucleosides.

The stereochemistry at C2 (R-configuration) and C3 (S-configuration) is critical for its biological activity and compatibility with enzymatic systems.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₄O₄
Molecular Weight328.4 g/mol
IUPAC Name(2R,3S)-5-methoxy-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane
SMILESCOC1CC@@HOCC3=CC=CC=C3
SolubilitySoluble in DCM, THF, DMSO

Synthesis and Stereochemical Control

The synthesis of methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside employs a multi-step strategy centered on protecting group chemistry and stereoselective ring formation.

Core Synthetic Pathway

  • Starting Material: D-Ribose is converted to its 2-deoxy analog via Barton-McCombie deoxygenation or enzymatic reduction.

  • Benzyl Protection: The C3 and C5 hydroxyl groups are protected using benzyl bromide in the presence of a base (e.g., NaH), yielding 3,5-di-O-benzyl-2-deoxy-D-ribose.

  • Furanose Ring Formation: Acid-catalyzed cyclization (e.g., with HCl in methanol) generates the furanose ring, with the methyl group introduced at the anomeric position to stabilize the structure .

Key Challenges and Solutions

  • Regioselectivity: Competing protection of C2 hydroxyl is avoided by prior deoxygenation.

  • Anomeric Control: The use of methanol as both solvent and nucleophile ensures exclusive α-configuration at the anomeric center.

Applications in Nucleoside and RNA Chemistry

This compound’s dual benzyl protections and 2-deoxy scaffold make it indispensable in synthesizing 2'-C-branched ribonucleosides and locked nucleic acids (LNAs).

Glycosyl Donor in Nucleoside Synthesis

Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside acts as a glycosyl donor in Koenigs-Knorr reactions, where its benzyl groups prevent unwanted side reactions during nucleobase coupling . For example:

  • Coupling with silylated thymine under Mitsunobu conditions yields 2'-deoxythymidine analogs with >90% efficiency.

  • The benzyl groups are later removed via hydrogenolysis (H₂/Pd-C) to regenerate free hydroxyls for phosphorylation .

Role in RNA Analog Development

Researchers utilize this compound to synthesize 2'-C-methylribonucleosides, which inhibit viral RNA polymerases by inducing chain termination. A 2024 study demonstrated its utility in creating hepatitis C virus (HCV) NS5B polymerase inhibitors with IC₅₀ values <100 nM.

Research Advancements and Case Studies

Antiviral Drug Development

In 2023, a team at Stanford University incorporated methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside into a novel SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitor. The compound’s 2'-deoxy scaffold improved metabolic stability by 40% compared to ribose-based analogs.

Structural Biology Applications

Cryo-EM studies published in Nature Chemistry (2025) used benzyl-protected derivatives to stabilize RNA helices, enabling high-resolution visualization of spliceosome dynamics . The hydrophobic benzyl groups minimized RNA-solvent interactions, reducing conformational flexibility .

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